N-[3-oxo-3-(4-propoxyphenyl)propyl]valine
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Overview
Description
3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID: is a complex organic compound with a unique structure that includes a propoxyphenyl group, an oxo group, and an amino butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID typically involves multi-step organic synthesis techniques. The process may start with the preparation of the propoxyphenyl group, followed by the introduction of the oxo group and the amino butanoic acid backbone. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-quality 3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-OXO-PROPANOIC ACID: A related compound with a similar oxo group but different side chains.
3-METHYL-2-OXO-BUTANOIC ACID: Another similar compound with variations in the amino and oxo groups.
Uniqueness
3-METHYL-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methyl-2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-4-11-22-14-7-5-13(6-8-14)15(19)9-10-18-16(12(2)3)17(20)21/h5-8,12,16,18H,4,9-11H2,1-3H3,(H,20,21) |
InChI Key |
VOHOCFQZBUJFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
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